Dodecaprenyl-MPDA
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Overview
Description
Preparation Methods
The synthesis of Dodecaprenyl-MPDA involves the esterification of dodecaprenyl alcohol with phosphoric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as dichloromethane or chloroform.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dodecaprenyl-MPDA undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can yield dodecaprenyl alcohol and other reduced forms.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different esters and salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodecaprenyl-MPDA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Dodecaprenyl-MPDA involves its interaction with cellular membranes and enzymes. It can modulate the activity of certain enzymes by acting as a substrate or inhibitor. The molecular targets include enzymes involved in lipid metabolism and signal transduction pathways . The compound’s effects are mediated through its ability to integrate into lipid bilayers and alter membrane properties.
Comparison with Similar Compounds
Dodecaprenyl-MPDA is unique due to its long polyprenyl chain and specific phosphate ester structure. Similar compounds include:
- Decaprenyl phosphate
- Undecaprenyl phosphate
- Octaprenyl phosphate
These compounds share similar structural features but differ in the length of the polyprenyl chain and the specific functional groups attached . This compound’s unique structure imparts distinct physicochemical properties and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
diazanium;[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E)-3,7,11,15,19,23,27,31,35,39,43,47-dodecamethyloctatetraconta-2,6,10,14,18,22,26,30,34,38,42,46-dodecaenyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H99O4P.2H3N/c1-49(2)25-14-26-50(3)27-15-28-51(4)29-16-30-52(5)31-17-32-53(6)33-18-34-54(7)35-19-36-55(8)37-20-38-56(9)39-21-40-57(10)41-22-42-58(11)43-23-44-59(12)45-24-46-60(13)47-48-64-65(61,62)63;;/h25,27,29,31,33,35,37,39,41,43,45,47H,14-24,26,28,30,32,34,36,38,40,42,44,46,48H2,1-13H3,(H2,61,62,63);2*1H3/b50-27+,51-29+,52-31+,53-33+,54-35+,55-37+,56-39+,57-41+,58-43+,59-45+,60-47+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFTPYDAPOAFB-AVYAWHPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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